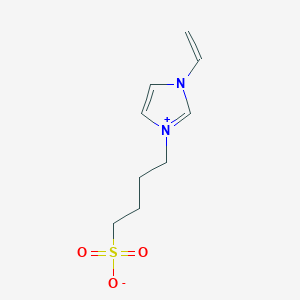
3-(4-Fluorobutoxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobutoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorobutoxy group adds unique reactivity and selectivity to the compound, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-fluorobutoxy)phenylzinc bromide typically involves the reaction of 3-(4-fluorobutoxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
3-(4-Fluorobutoxy)phenyl bromide+Zn→3-(4-Fluorobutoxy)phenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is typically conducted at controlled temperatures to ensure optimal yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-(4-Fluorobutoxy)phenylzinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the coupling process.
Major Products:
Biaryl Compounds: The primary products of cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-(4-Fluorobutoxy)phenylzinc bromide is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is employed in the preparation of functional materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of drug candidates, particularly those targeting specific biological pathways.
Bioconjugation: It is utilized in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: The compound is used in the synthesis of active ingredients for pesticides and herbicides.
Polymers: It is involved in the production of specialty polymers with unique properties.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of 3-(4-fluorobutoxy)phenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the fluorobutoxy group can influence the reactivity and selectivity of the reaction, making it a valuable tool in fine-tuning synthetic pathways.
Comparaison Avec Des Composés Similaires
Phenylzinc Bromide: Lacks the fluorobutoxy group, resulting in different reactivity and selectivity.
3-(4-Methoxyphenyl)zinc Bromide: Contains a methoxy group instead of a fluorobutoxy group, leading to variations in electronic properties and reactivity.
3-(4-Chlorobutoxy)phenylzinc Bromide:
Uniqueness: The presence of the fluorobutoxy group in 3-(4-fluorobutoxy)phenylzinc bromide imparts unique electronic and steric properties, making it distinct from other organozinc reagents. This uniqueness allows for selective reactions and the synthesis of complex molecules with high precision.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);4-fluorobutoxybenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-8-4-5-9-12-10-6-2-1-3-7-10;;/h1-2,6-7H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
LYIIYOLLKFUUHZ-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OCCCCF.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)
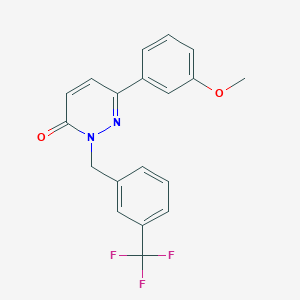
![N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B14881169.png)
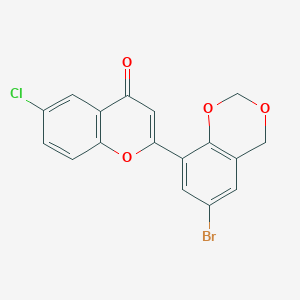

![Methyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B14881195.png)
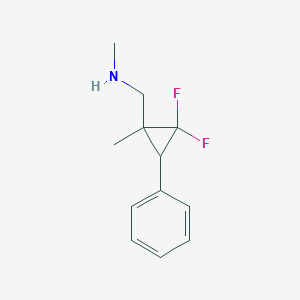
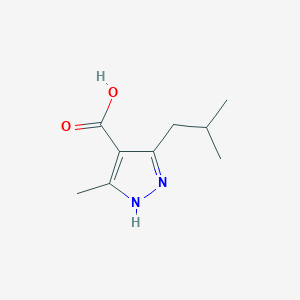

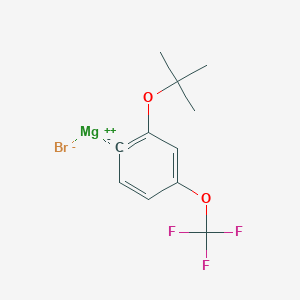
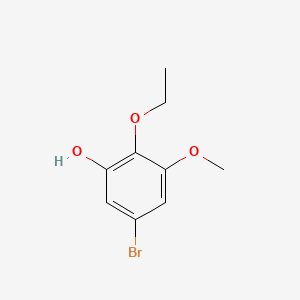
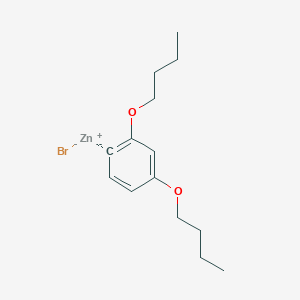
![2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-](/img/structure/B14881230.png)
